N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine
Description
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is a heterocyclic compound featuring a 2H-indazole core linked via an amine group to a 1-methyl-1H-pyrazole moiety. The compound’s design leverages the indazole scaffold, known for its pharmacological relevance, combined with a pyrazole substituent that may enhance solubility or target binding .
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-3-2-10-7-14-16-12(10)4-11/h2-4,6-8,13H,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRTXMUXCAVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Indazole Moiety: The indazole ring can be synthesized via a cyclization reaction involving a hydrazine and an ortho-substituted benzene derivative.
Coupling of Pyrazole and Indazole: The final step involves coupling the pyrazole and indazole moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group (-NH-) in the compound undergoes alkylation under mild basic conditions. For example, reaction with iodomethane in the presence of cesium carbonate (Cs₂CO₃) in DMF at 20–30°C yields N-methylated derivatives (Table 1).
| Reagent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Iodomethane (1.6 eq) | Cs₂CO₃ (3 eq) | DMF | 20–30°C | 90.4% |
This reaction proceeds via deprotonation of the amine followed by nucleophilic substitution. The high yield suggests efficient steric accessibility of the amine group .
Amidation and Acylation
The amine group reacts with carboxylic acids or activated esters to form amides. For instance, coupling with 1-methylpiperidine-4-carboxylic acid using EDC·HCl and pyridine at room temperature generates the corresponding amide (Table 2).
| Carboxylic Acid | Coupling Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | EDC·HCl (1.5 eq) | Pyridine | DMSO | 66% |
Similar reactions with HATU or HBTU in DMF or DMA also yield amides, demonstrating versatility in coupling conditions .
Nucleophilic Aromatic Substitution
The indazole core participates in nucleophilic substitutions. For example, halogenation at the 2-position of the indazole ring occurs via reactions with chlorinating agents (e.g., POCl₃), though specific yields for this compound require further validation .
Reductive Amination
The secondary amine can engage in reductive amination with aldehydes. For example, condensation with formaldehyde and subsequent reduction with NaBH₃CN produces tertiary amines, though experimental data for this compound are inferred from related pyrazole-indazole systems .
Key Structural Insights:
-
Indazole Reactivity : The 6-amino group and adjacent nitrogen atoms enable electrophilic substitution and coordination with metal catalysts.
-
Pyrazole Stability : The 1-methylpyrazole moiety is resistant to ring-opening under standard conditions, preserving structural integrity during reactions .
Mechanistic Pathways
Scientific Research Applications
Structural Characteristics
The molecular formula for N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is C12H13N5, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound's structure allows for various chemical reactions typical of amines, such as acylation and alkylation. The pyrazole moiety can engage in electrophilic aromatic substitution reactions, while the indazole structure is capable of nucleophilic substitutions or cycloaddition reactions.
Synthetic Pathways
Several synthesis methods have been reported for this compound, including:
- Condensation Reactions : Involving 1-methyl-1H-pyrazole derivatives with suitable aldehydes or ketones to form imines that can be reduced to yield the target amine.
- Electrophilic Aromatic Substitution : Utilizing the reactivity of the pyrazole moiety to introduce various substituents.
- Nucleophilic Substitution Reactions : Exploiting the indazole structure for further functionalization.
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that derivatives of indazole and pyrazole compounds often demonstrate significant anti-inflammatory and anticancer activities. The specific mechanisms of action may involve the inhibition of signaling pathways related to cell proliferation and survival .
Case Studies
- Inhibition of Cancer Cell Lines : Research has demonstrated that this compound exhibits substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% in certain studies .
- Mechanism of Action : The compound's potential mechanisms include interference with mitotic processes by binding to tubulin, thus disrupting normal cell division .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways highlights its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity.
Pathways Involved: It affects signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Research Findings
- Impact of Core Structure: The 2H-indazole core (target compound) is associated with kinase inhibition, as seen in pazopanib derivatives . Pyrazole substituents (e.g., 1-methyl-1H-pyrazol-4-yl) are recurrent in kinase inhibitors, likely due to their ability to form hydrogen bonds with ATP-binding pockets .
- Role of Substituents: Chloropyrimidine Groups: Present in pazopanib analogs (), these groups enhance interactions with hydrophobic kinase domains. The target compound lacks this feature, suggesting a different binding profile. Methylation Patterns: Methyl groups on the indazole (e.g., 2-methyl in ) improve metabolic stability. The target compound’s unmethylated indazole may confer higher reactivity but lower stability .
Synthetic Efficiency :
Physicochemical and Pharmacokinetic Considerations
- Solubility: The absence of polar groups (e.g., sulfonamide in ) in the target compound may limit aqueous solubility compared to analogs like N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide .
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indazole ring system and a pyrazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research involving a series of indazole derivatives demonstrated that compounds similar to this compound exhibited promising inhibitory effects against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Selectivity (Normal Cell) |
|---|---|---|
| K562 (Leukemia) | 5.15 | 33.2 (HEK-293) |
| A549 (Lung) | Not specified | Not specified |
| PC-3 (Prostate) | Not specified | Not specified |
| Hep-G2 (Liver) | Not specified | Not specified |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways, particularly by affecting the expression of Bcl-2 and Bax proteins .
The proposed mechanism by which this compound exerts its antitumor effects includes:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis rates in K562 cells, suggesting its potential as an anticancer agent .
- Targeting Specific Pathways : The compound appears to influence key pathways involved in cell survival and apoptosis, including the p53/MDM2 pathway .
Other Biological Activities
Beyond its antitumor properties, this compound has been implicated in other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that related pyrazole compounds possess antimicrobial properties, indicating a broader therapeutic potential .
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the indazole and pyrazole moieties can significantly impact the compound's potency and selectivity against various targets .
Case Studies
Several case studies have documented the synthesis and evaluation of indazole derivatives, including N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amines:
- Study on Antitumor Activity : A systematic evaluation revealed that specific structural modifications led to enhanced potency against K562 cells while maintaining low toxicity towards normal cells .
- Assessment of Anti-inflammatory Properties : Research indicated that certain pyrazole derivatives could effectively inhibit pro-inflammatory cytokine production, suggesting their potential application in inflammatory disorders .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine and its derivatives?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using Pd(dppf)Cl₂ as a catalyst, as demonstrated for structurally similar indazole derivatives . Key steps include:
Reacting halogenated pyrimidine/indazole intermediates with boronic acids (e.g., (1H-indazol-6-yl)boronic acid) in a dioxane/water solvent system under reflux (100°C).
Purification via column chromatography using silica gel and gradients of ethyl acetate/hexane .
For iodinated derivatives (e.g., 3-iodo-substituted indazoles), post-functionalization with K₂CO₃ and iodine in DMF at 65°C is effective .
Q. How can the crystal structure of this compound be determined to confirm its molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, as it is widely validated for small-molecule crystallography . Key parameters:
- Data collection at low temperature (e.g., 113 K) to reduce thermal motion artifacts.
- Refinement with SHELXL achieves mean C–C bond length discrepancies <0.002 Å and R-factors <0.04 .
Example: The related compound N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine was resolved with R = 0.039 and wR = 0.102, confirming planar indazole-pyrimidine geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify substituent environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~7.4–8.6 ppm) .
- LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z ~392.2 for similar compounds) and purity (>98% via HPLC with C18 columns) .
- FT-IR : Detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar indazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on pyrimidine) using IC₅₀ data from kinase inhibition assays .
- Docking Studies : Model interactions with target proteins (e.g., VEGFR2 for antitumor activity) using software like AutoDock. Validate with mutagenesis experiments .
- Impurity Profiling : Identify byproducts (e.g., N-methylated or chlorinated impurities) via LC-MS and compare their bioactivity .
Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for cross-coupling efficiency. Pd(dppf)Cl₂ improves yields in dioxane/water systems .
- Solvent Optimization : Use DMF for iodination (65°C, 12 hrs) to achieve >90% conversion .
- In Situ Monitoring : Track reactions via TLC or inline FT-IR to halt at peak product formation.
Q. How can computational methods predict the stability and reactivity of this compound under physiological conditions?
- Methodological Answer :
- DFT Calculations : Compute HOMO/LUMO energies to predict redox stability (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- MD Simulations : Model solvation in aqueous/PBS buffers (e.g., GROMACS) to assess hydrolytic degradation .
- pKa Prediction : Use software like MarvinSuite to estimate amine basicity (e.g., pKa ~8.5 for indazole NH), guiding pH-dependent formulation studies.
Q. What are the common impurities in scaled-up synthesis, and how are they characterized?
- Methodological Answer :
- Byproduct Identification : Common impurities include N-methyl over-alkylation (e.g., N,2,3-trimethyl derivatives) or chlorinated analogs .
- Analytical Workflow :
LC-MS/MS : Detect impurities at ppm levels.
Preparative HPLC : Isolate impurities using C18 columns with acetonitrile/water gradients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
